molecular formula C28H20Cl2N4OS B11526183 (2E)-2-{[1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-2-{[1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11526183
M. Wt: 531.5 g/mol
InChI Key: AKZSKLHFKXXAJG-DHRITJCHSA-N
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Description

2-{(E)-1-[1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-1-[1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and thiazolo[3,2-a][1,3]benzimidazole rings, followed by their functionalization and coupling.

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Preparation of Thiazolo[3,2-a][1,3]benzimidazole Ring: This ring system can be synthesized by the cyclization of appropriate thioamides with ortho-diamines.

    Coupling Reaction: The final step involves the coupling of the pyrazole and thiazolo[3,2-a][1,3]benzimidazole rings through a condensation reaction with 3,4-dichlorobenzyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the thiazolo[3,2-a][1,3]benzimidazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the carbonyl group results in the formation of alcohols.

    Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

2-{(E)-1-[1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with multiple molecular targets.

    Materials Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a component in advanced materials.

Mechanism of Action

The mechanism of action of 2-{(E)-1-[1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-{(E)-1-[1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one shares similarities with other pyrazole and benzimidazole derivatives, such as:
    • 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole
    • 6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazole

Uniqueness

The uniqueness of 2-{(E)-1-[1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C28H20Cl2N4OS

Molecular Weight

531.5 g/mol

IUPAC Name

(2E)-2-[[1-[(3,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C28H20Cl2N4OS/c1-16-10-23-24(11-17(16)2)34-27(35)25(36-28(34)31-23)13-20-15-33(14-18-8-9-21(29)22(30)12-18)32-26(20)19-6-4-3-5-7-19/h3-13,15H,14H2,1-2H3/b25-13+

InChI Key

AKZSKLHFKXXAJG-DHRITJCHSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N3C(=O)/C(=C\C4=CN(N=C4C5=CC=CC=C5)CC6=CC(=C(C=C6)Cl)Cl)/SC3=N2

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=CN(N=C4C5=CC=CC=C5)CC6=CC(=C(C=C6)Cl)Cl)SC3=N2

Origin of Product

United States

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